N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 785709-44-6
VCID: VC14541329
InChI: InChI=1S/C19H18N2O2/c1-23-16-9-6-14(7-10-16)12-13-20-19(22)18-11-8-15-4-2-3-5-17(15)21-18/h2-11H,12-13H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

CAS No.: 785709-44-6

Cat. No.: VC14541329

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide - 785709-44-6

Specification

CAS No. 785709-44-6
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide
Standard InChI InChI=1S/C19H18N2O2/c1-23-16-9-6-14(7-10-16)12-13-20-19(22)18-11-8-15-4-2-3-5-17(15)21-18/h2-11H,12-13H2,1H3,(H,20,22)
Standard InChI Key KAZLNAHNTCGWPQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a quinoline heterocycle—a bicyclic system comprising a benzene ring fused to a pyridine ring—with a carboxamide functional group at position 2 and a 4-methoxyphenethyl moiety at the nitrogen atom. This configuration enhances its ability to engage in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Physicochemical Profile

Key physicochemical parameters include a logP value indicative of moderate lipophilicity, facilitating membrane permeability, and a polar surface area of 49.6 Ų, suggesting favorable solubility in aqueous environments . Table 1 summarizes its essential properties:

Table 1: Physicochemical Properties of N-[2-(4-Methoxyphenyl)ethyl]quinoline-2-carboxamide

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₂
Molecular Weight306.4 g/mol
logP3.95 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area49.6 Ų
SolubilityModerate in organic solvents

Data derived from computational models and experimental analogs suggest the compound’s stability under standard laboratory conditions, though decomposition may occur at temperatures exceeding 150°C .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting with the formation of the quinoline core via the Skraup or Doebner-Miller reaction, followed by carboxamide functionalization. A representative method involves refluxing 2-quinolinecarboxylic acid with 2-(4-methoxyphenyl)ethylamine in dry toluene at 100–110°C for 12–24 hours. Catalytic agents such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to enhance amide bond formation efficiency.

Pharmacological Activities

Anti-Inflammatory Effects

Quinoline derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) and reducing pro-inflammatory cytokines like TNF-α and IL-6 . In vitro studies on analogous compounds demonstrate IC₅₀ values of 10–20 μM for COX-2 inhibition, suggesting potential utility in treating chronic inflammatory disorders .

Mechanistic Insights and Target Engagement

Enzyme Inhibition

Kinetic assays reveal competitive inhibition of acetylcholinesterase (AChE) with a Kᵢ of 0.8 μM, suggesting applications in neurodegenerative diseases. Additionally, the compound’s methoxy group enhances binding affinity to hydrophobic enzyme pockets, as evidenced by molecular dynamics simulations .

Receptor Interactions

Therapeutic Applications and Future Directions

Drug Development

The compound’s multifunctional activity profile positions it as a candidate for polypharmacology. Hybrid derivatives incorporating sulfonamide or oxadiazole moieties may enhance anti-tubercular and anticancer efficacy while reducing cytotoxicity .

Challenges and Limitations

Current barriers include poor bioavailability and metabolic instability. Prodrug strategies, such as esterification of the carboxamide group, are under investigation to improve pharmacokinetics.

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